2-Fluoro-4-(methoxymethoxy)aniline
Description
2-Fluoro-4-(methoxymethoxy)aniline is a fluorinated aniline derivative characterized by a fluorine atom at the ortho position (C2) and a methoxymethoxy group (-OCH2OCH3) at the para position (C4) of the benzene ring. The methoxymethoxy group, an ether-linked substituent, imparts unique electronic and steric properties, distinguishing it from simpler analogs like methoxy (-OCH3) or hydroxyl (-OH) derivatives. This compound is primarily utilized in pharmaceutical synthesis, where its substituents enhance metabolic stability and modulate reactivity in cross-coupling reactions .
Properties
Molecular Formula |
C8H10FNO2 |
|---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
2-fluoro-4-(methoxymethoxy)aniline |
InChI |
InChI=1S/C8H10FNO2/c1-11-5-12-6-2-3-8(10)7(9)4-6/h2-4H,5,10H2,1H3 |
InChI Key |
NGCGAMJZZRNKEF-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 2-Fluoro-4-(methoxymethoxy)aniline with structurally related aniline derivatives, focusing on substituent effects, synthetic routes, and applications.
Substituent Electronic and Steric Effects
Table 1: Key Properties of Selected Aniline Derivatives
Key Observations:
- Electronic Effects : The methoxymethoxy group donates electrons via oxygen lone pairs, enhancing ring electron density compared to electron-withdrawing groups like -OCF3 or -SF5. This increases the nucleophilicity of the aniline’s amine group, favoring electrophilic substitution reactions .
- Steric Effects : The methoxymethoxy group introduces significant steric hindrance, which can slow down reactions at the aromatic ring but improve metabolic stability in drug candidates by shielding reactive sites .
Challenges and Limitations
- Synthesis Complexity : Introducing the methoxymethoxy group requires multi-step protection/deprotection strategies, increasing synthesis time and cost compared to simpler analogs .
- Solubility : While the methoxymethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), it reduces water solubility, complicating formulation for biological applications .
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